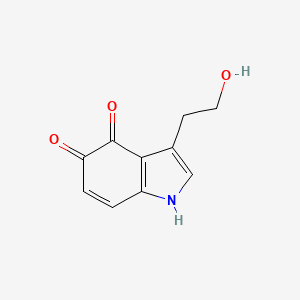
3-(2-Hydroxyethyl)-1H-indole-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethyl)-1H-indole-4,5-dione is an organic compound with the molecular formula C10H9NO3 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1H-indole-4,5-dione typically involves the functionalization of indole derivatives. One common method is the oxidation of 3-(2-Hydroxyethyl)indole using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further oxidized to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyethyl)-1H-indole-4,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyethyl)-1H-indole-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxyethyl)-1H-indole-4,5-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxyethyl)indole: A precursor in the synthesis of 3-(2-Hydroxyethyl)-1H-indole-4,5-dione.
4-Hydroxy-2-quinolones: Compounds with similar structural features and potential biological activities.
Benzofuran derivatives: Compounds with a similar bicyclic structure and diverse pharmacological properties.
Uniqueness
This compound is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions
Propiedades
Número CAS |
127869-63-0 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-1H-indole-4,5-dione |
InChI |
InChI=1S/C10H9NO3/c12-4-3-6-5-11-7-1-2-8(13)10(14)9(6)7/h1-2,5,11-12H,3-4H2 |
Clave InChI |
AOTOCXAVPLNVNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C(=O)C2=C1NC=C2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


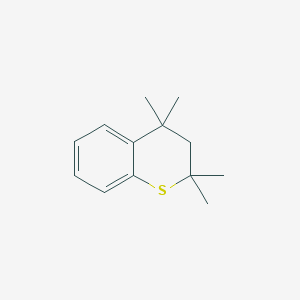
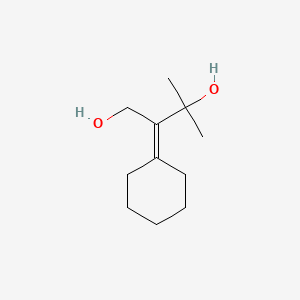

![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

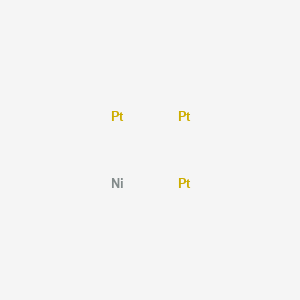
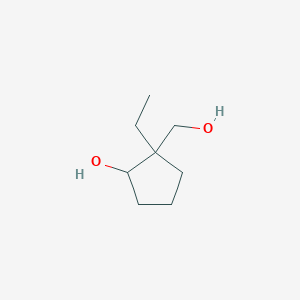
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)

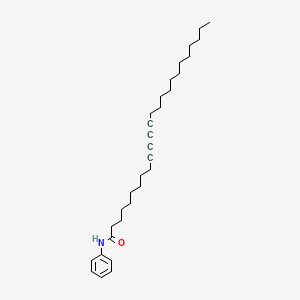
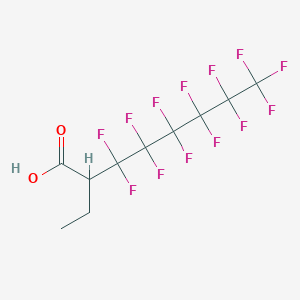
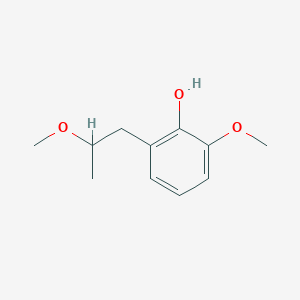
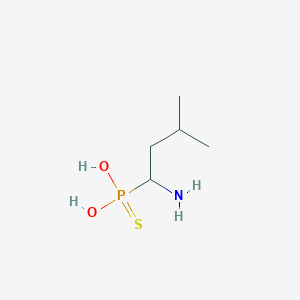
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
